

Application Note: High-Throughput Quantification of Azaperol in Biological Matrices

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Compound of Interest

Compound Name: Azaperol

Cat. No.: B032401

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Introduction

Azaperol is the primary active metabolite of Azaperone, a butyrophenone neuroleptic agent frequently used as a tranquilizer in veterinary medicine, particularly in swine. Monitoring the concentration of **Azaperol** in biological matrices is crucial for pharmacokinetic studies, drug residue analysis in food-producing animals, and forensic toxicology. This application note provides detailed protocols for the sensitive and accurate quantification of **Azaperol** in various biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Azaperol

A thorough understanding of the physicochemical properties of **Azaperol** is fundamental for developing robust analytical methods.

Property	Value	Reference
Chemical Structure	1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol	
Molecular Formula	C ₁₉ H ₂₄ FN ₃ O	
Molecular Weight	329.4 g/mol	
CAS Number	2804-05-9	
Solubility	Slightly soluble in Chloroform and Methanol.	
Appearance	Off-White to Pale Yellow Solid.	

Recommended Analytical Methods

The choice of analytical method for **Azapero1** quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.

HPLC-UV Method

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement. It is a cost-effective and robust technique for quantifying **Azapero1** in simpler matrices or at higher concentrations.

LC-MS/MS Method

LC-MS/MS is the preferred method for detecting and quantifying trace levels of **Azapero1** in complex biological matrices such as plasma and animal tissues. Its high selectivity and sensitivity make it ideal for residue analysis and pharmacokinetic studies.

GC-MS Method

GC-MS offers an alternative for the confirmation of **Azapero1**, particularly in forensic contexts. This method often requires derivatization to improve the volatility and thermal stability of the analyte.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

For Animal Tissues (Liver, Kidney, Muscle):

- Homogenization: Homogenize 1 gram of tissue with 4 mL of acetonitrile.
- Centrifugation: Centrifuge the homogenate to separate the supernatant.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 20 µL of ethanol followed by the addition of 15 µL of perchloric acid for deproteinization for HPLC-UV analysis).

For Plasma:

- Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample in a 1:3 ratio (sample:agent).
- Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant for analysis.

Solid-Phase Extraction (SPE) for Cleaner Samples:

For cleaner extracts and improved sensitivity, especially for LC-MS/MS and GC-MS analysis, an SPE step can be incorporated.

- Conditioning: Condition an appropriate SPE cartridge.
- Loading: Load the sample extract onto the cartridge.
- Washing: Wash the cartridge to remove interfering substances.
- Elution: Elute **Azaperol** using a suitable solvent (e.g., 2% ammonium hydroxide in ethyl acetate).

Chromatographic and Mass Spectrometric Conditions

Below are the detailed instrumental parameters for each analytical technique.

HPLC-UV Conditions

Parameter	Condition
Column	Zorbax SB C-18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	A: 0.05 mol/L phosphate buffer (pH 3.00)B: Acetonitrile
Gradient	0-7 min: 10-50% B7-9 min: 50-10% B
Flow Rate	1 mL/min
Detection	UV at 245 nm
Injection Volume	20 µL

Reference:

LC-MS/MS Conditions

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	Optimized for separation of Azaperol and internal standard
Flow Rate	0.2 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

GC-MS Conditions

Parameter	Condition
Column	DB-1 or equivalent
Carrier Gas	Helium
Injector Temperature	280 °C
Oven Program	Optimized for separation after derivatization
Ionization Mode	Electron Ionization (EI)
Detection Mode	Selected Ion Monitoring (SIM)

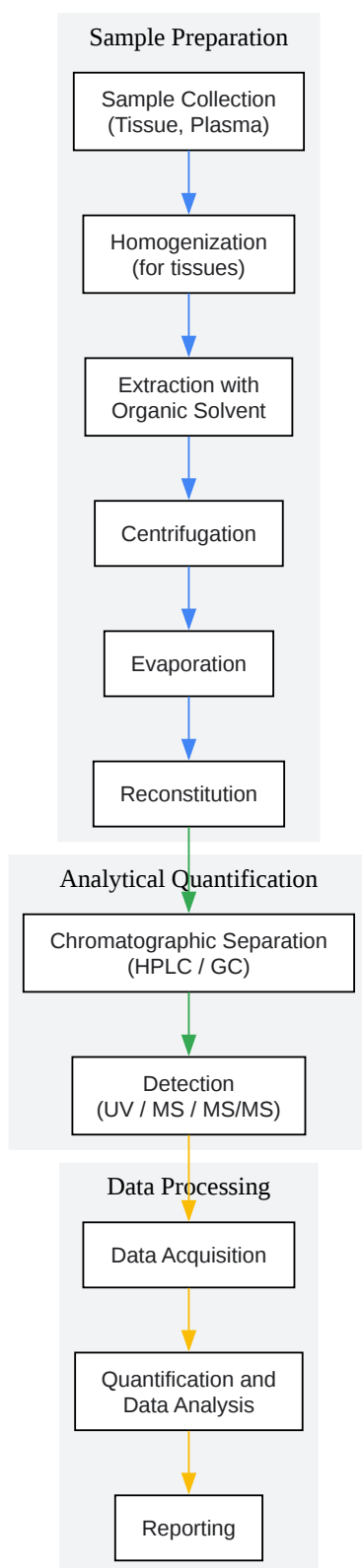
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Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for different analytical methods for **Azapero1** quantification.

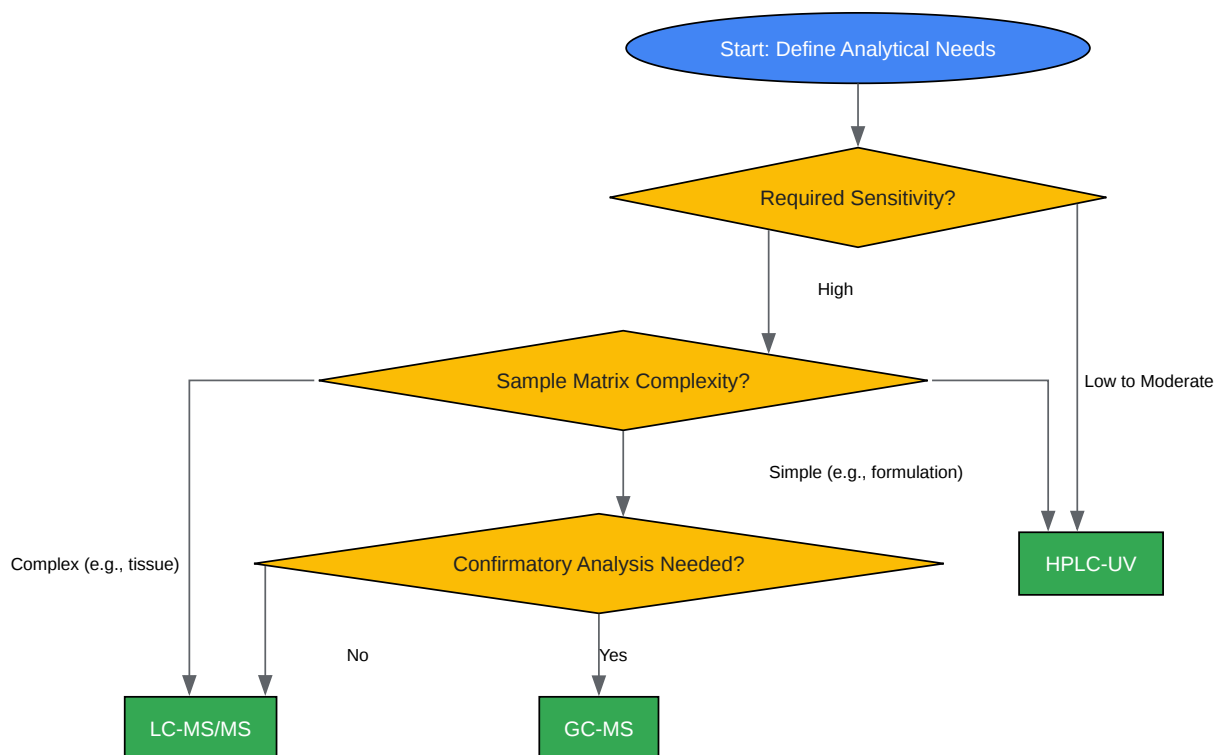
Parameter	HPLC-UV	LC-MS/MS	GC-MS	Reference
Limit of Detection (LOD)	0.4 µg/kg (tissue)	~0.003 µg/g (tissue)	Not explicitly stated, but method targets 10 ppb	
Limit of Quantification (LOQ)	0.12 µg/kg - 1.2 µg/kg (tissue)	0.010 µg/g (tissue)	10 ppb (tissue)	
Linearity Range	50 - 300 µg/kg (tissue)	Not explicitly stated, but covers residue limits	Not explicitly stated	
Recovery	85 - 115%	> 89%	Not explicitly stated	
Precision (RSD%)	< 15%	< 10.18%	Not explicitly stated	

Diagrams



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Caption: Experimental workflow for **Azaperol** quantification.



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Caption: Decision tree for analytical method selection.

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